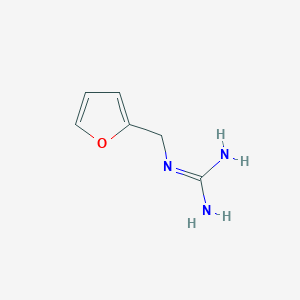

N-(2-furylmethyl)guanidine

Description

The Guanidine (B92328) Scaffold: Fundamental Structural and Chemical Significance

The guanidine group, characterized by a central carbon atom bonded to three nitrogen atoms, is a cornerstone in organic and medicinal chemistry. researchgate.net This nitrogen-rich functional group is renowned for its strong basicity, a consequence of the delocalization of the positive charge across the three nitrogen atoms upon protonation, forming a highly stable guanidinium (B1211019) cation. mdpi.com This inherent basicity makes guanidines valuable as organic superbases in various chemical reactions. researchgate.netineosopen.org

The guanidine moiety's ability to form multiple hydrogen bonds and its positive charge at physiological pH allow it to interact effectively with biological macromolecules such as proteins and nucleic acids. ontosight.ai This has led to the incorporation of the guanidine scaffold into numerous natural products and synthetic molecules with a broad spectrum of biological activities. nih.govresearchgate.net In drug design, the guanidine group is considered a privileged scaffold due to its versatile binding capabilities. nih.gov

The Furan (B31954) Moiety: Role in Organic Synthesis and Conjugated Systems

Furan is a five-membered aromatic heterocycle containing one oxygen atom. chemicalbook.com While it possesses aromatic character, its resonance energy is significantly lower than that of benzene, making it more susceptible to reactions that involve dearomatization. acs.org This reactivity makes furan a versatile building block in organic synthesis, serving as a precursor to a wide range of more complex molecules. acs.orgscbt.com

The furan ring can undergo various transformations, including cycloaddition reactions, where it acts as a diene, and ring-opening reactions to form 1,4-dicarbonyl compounds. acs.orgrsc.org Furthermore, the incorporation of furan into conjugated systems can enhance properties such as electron transport and solubility. researchgate.net Furan and its derivatives are key intermediates in the production of pharmaceuticals, agrochemicals, and polymers. chemicalbook.comscbt.com

N-(2-furylmethyl)guanidine: A Unique Compound Class within Guanidine Derivatives

This compound represents a specific class of guanidine derivatives where a furfuryl group (a furan ring attached to a methylene (B1212753) bridge) is appended to one of the nitrogen atoms of the guanidine core. This combination brings together the strong basicity and hydrogen-bonding capacity of the guanidine group with the unique electronic and reactive properties of the furan ring.

The synthesis of such compounds can be achieved through various methods, often involving the reaction of a guanidinylating agent with furfurylamine (B118560). The resulting molecule possesses distinct structural features that can influence its chemical behavior and potential interactions. While specific research on this compound is not extensively detailed in the provided results, its structure is noted in chemical databases. A related compound, Dinotefuran (B1670701), which is a neonicotinoid insecticide, features a tetrahydro-3-furylmethyl group attached to a nitroguanidine (B56551) core, highlighting the utility of combining furan-like structures with guanidine scaffolds in applied chemistry. jst.go.jpresearchgate.net

Academic Context of Guanidine Derivatives in Chemical Research

Guanidine derivatives are a subject of intense academic and industrial research due to their diverse applications. nih.govajol.info Their strong basicity has led to their use as organocatalysts in a variety of organic transformations. ineosopen.orgresearchgate.net The ability of the guanidinium group to bind to anions and other functional groups through hydrogen bonding is exploited in supramolecular chemistry and anion recognition. ineosopen.org

In medicinal chemistry, the guanidine scaffold is a key component in a wide range of therapeutic agents. researchgate.netresearchgate.net Researchers continuously explore new synthetic methodologies to create novel guanidine derivatives with tailored properties for various applications, from drug discovery to materials science. ineosopen.orgnih.gov The study of guanidine derivatives from natural sources also remains an active area of investigation, providing inspiration for the design of new bioactive compounds. mdpi.comrsc.org

Data Tables

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C6H9N3O | |

| Molecular Weight | 139.16 g/mol | |

| IUPAC Name | 2-(furan-2-ylmethyl)guanidine | |

| InChI Key | KJLXPGOZRJYNKL-UHFFFAOYSA-N | |

| SMILES | C1=COC(=C1)CN=C(N)N |

Table 2: Comparison of Guanidine and Furan Properties

| Feature | Guanidine Scaffold | Furan Moiety |

| Key Characteristic | Strong organic base, forms stable cation | Aromatic heterocycle, reactive diene |

| Primary Role in Synthesis | Catalyst, basic reagent, building block for bioactive molecules | Versatile synthon, precursor to complex molecules |

| Bonding Interactions | Strong hydrogen bond donor | Participates in π-stacking and cycloadditions |

| Notable Derivatives in Research | Organocatalysts, medicinal compounds, supramolecular receptors | Pharmaceuticals, agrochemicals, conjugated polymers |

Structure

3D Structure

Properties

IUPAC Name |

2-(furan-2-ylmethyl)guanidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9N3O/c7-6(8)9-4-5-2-1-3-10-5/h1-3H,4H2,(H4,7,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KJLXPGOZRJYNKL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)CN=C(N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40395962 | |

| Record name | N-(2-furylmethyl)guanidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40395962 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

139.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4353-49-5 | |

| Record name | N-(2-furylmethyl)guanidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40395962 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for N 2 Furylmethyl Guanidine and Analogues

Synthesis from Furfurylamine (B118560) Precursors

The most direct route to N-(2-furylmethyl)guanidine begins with the bioavailable molecule furfurylamine. mdpi.comnih.gov This approach focuses on the introduction of the guanidine (B92328) group onto the furfurylamine scaffold.

The synthesis of this compound is typically achieved through the guanidinylation of furfurylamine. This process often involves reacting furfurylamine with an isothiouronium salt, such as S-methylisothiouronium iodide, to form the corresponding furfuryl guanidinium (B1211019) salt. nih.gov The resulting product is a salt, for instance, N-(2-furylmethyl)guanidinium iodide. This salt form is crucial as the protonated guanidinium group exhibits different reactivity compared to its neutral counterpart, a feature that is exploited in subsequent reactions. mdpi.comnih.gov The general procedure involves the deprotonation of the initial salt (e.g., iodide), followed by reprotonation with a desired acid (e.g., aqueous HCl) and a final anion exchange step to yield salts with different counter-ions, such as hexafluorophosphate (B91526). nih.gov

Research has demonstrated that the counter-ion (anion) associated with the furfuryl guanidinium cation plays a critical role in directing the outcome of subsequent reactions. mdpi.comnih.gov The nucleophilicity of the anion can dictate whether the guanidine derivative will participate in cycloaddition or a competing aza-Michael addition reaction. mdpi.comsemanticscholar.org

When furfuryl guanidinium salts with nucleophilic anions, such as halides (chloride or iodide), are reacted with dienophiles like dimethyl acetylenedicarboxylate (B1228247) (DMAD), the reaction proceeds via an aza-Michael addition/cyclization pathway. mdpi.comnih.gov In this scenario, the halide anion is believed to deprotonate the guanidinium cation in situ. This generates the neutral, highly nucleophilic guanidine, which then preferentially undergoes the aza-Michael addition. nih.gov

Conversely, if the guanidinium salt contains a weakly nucleophilic or non-nucleophilic anion, such as hexafluorophosphate (PF₆⁻), the reaction with DMAD follows a Diels-Alder cycloaddition pathway. mdpi.comnih.gov The non-nucleophilic nature of the hexafluorophosphate anion prevents the deprotonation of the guanidinium cation, effectively keeping the guanidine in its "proton protected" state. nih.gov This protonation reduces the nucleophilicity of the guanidine nitrogen atoms, thereby suppressing the aza-Michael addition and allowing the furan (B31954) ring to act as a diene in the Diels-Alder reaction. mdpi.comnih.gov

| Anion Type | Example Anion | Predominant Reaction Pathway with DMAD | Rationale |

|---|---|---|---|

| Nucleophilic | Cl⁻, I⁻ | Aza-Michael Addition | Anion deprotonates the guanidinium ion, forming a neutral, highly nucleophilic guanidine. nih.gov |

| Non-nucleophilic | PF₆⁻ | Diels-Alder Cycloaddition | Anion is a weak base, preventing deprotonation and favoring the cycloaddition pathway. mdpi.com |

Cycloaddition Reactions in Guanidine Synthesis

Cycloaddition reactions, particularly the Diels-Alder reaction, provide a powerful method for constructing complex polycyclic structures from this compound analogues. This approach utilizes the furan ring as a diene to create rigid oxanorbornane scaffolds. mdpi.comsciforum.netmdpi.com

The [4+2] Diels-Alder cycloaddition of N-(2-furylmethyl)guanidinium salts with dienophiles is an effective strategy for synthesizing guanidine-substituted oxanorbornanes. mdpi.com For this reaction to be successful, the competing aza-Michael addition must be suppressed. This is achieved by using furfuryl guanidinium salts with non-nucleophilic counter-ions like hexafluorophosphate. mdpi.comnih.gov When N-(2-furylmethyl)guanidinium hexafluorophosphate is reacted with a dienophile such as dimethyl acetylenedicarboxylate (DMAD), the desired oxanorbornadiene cycloadducts are formed. mdpi.comnih.gov The reaction often requires heating, with microwave irradiation at 100°C being an effective method. mdpi.comnih.gov In some cases, the initially formed oxanorbornadiene can undergo a subsequent intramolecular cyclization, leading to more complex, polycyclic guanidine structures. mdpi.comsemanticscholar.org

The primary obstacle in the cycloaddition chemistry of this compound is the competing aza-Michael addition. nih.govnih.gov Guanidines are highly nucleophilic, especially in their neutral, deprotonated form. researchgate.net This high nucleophilicity makes them prone to attacking electron-deficient alkenes and alkynes (Michael acceptors), such as maleimides or dimethyl acetylenedicarboxylate (DMAD), in a conjugate addition reaction. nih.gov When guanidinium halides are used, the reaction with DMAD exclusively yields products of an aza-Michael addition, followed by cyclization. mdpi.com No Diels-Alder products are observed under these conditions. nih.gov The mechanism involves the formation of a halofumarate anion in situ, which deprotonates the guanidinium ion, initiating the aza-Michael pathway. nih.gov

The key strategy for controlling the reaction pathway between Diels-Alder cycloaddition and aza-Michael addition is the management of the guanidine's protonation state. mdpi.comresearchgate.net The proton acts as an effective protecting group for the highly nucleophilic guanidine functionality. nih.gov

Protonation (Guanidinium Salt Form) : By maintaining the guanidine group in its protonated, salt form, its nucleophilicity is significantly reduced. This disfavors the aza-Michael addition. To ensure the guanidine remains protonated throughout the reaction, a salt with a non-nucleophilic counter-ion (e.g., HPF₆) is essential. mdpi.com This combination selectively promotes the Diels-Alder reaction, allowing the furan ring to participate as the diene. mdpi.comnih.gov

Deprotonation (Neutral Guanidine Form) : The presence of a nucleophilic anion, such as a halide, or the addition of a base leads to the deprotonation of the guanidinium cation. nih.gov The resulting neutral guanidine is a potent nucleophile that will preferentially undergo the aza-Michael addition with suitable dienophiles, completely suppressing the Diels-Alder pathway. mdpi.comresearchgate.net

Therefore, the careful selection of the anion provides a robust method for controlling the regioselectivity and the ultimate structural outcome of reactions involving this compound and its analogues. mdpi.com

| Condition | Guanidine State | Controlling Factor | Favored Reaction | Product Type |

|---|---|---|---|---|

| Acidic / Salt Form | Protonated (Guanidinium) | Non-nucleophilic anion (PF₆⁻) | Diels-Alder Cycloaddition | Oxanorbornane mdpi.com |

| Basic / Salt Form | Neutral (Guanidine) | Nucleophilic anion (Cl⁻, I⁻) | Aza-Michael Addition | Imidazolidinone-type products mdpi.com |

Formation of Polycyclic Guanidinooxanorbornenes

The synthesis of novel polycyclic systems incorporating a guanidine moiety attached to an oxanorbornane framework often utilizes this compound (furfuryl guanidine) derivatives as key starting materials. nih.govmdpi.com The general strategy involves a Diels-Alder [4+2] cycloaddition reaction between a furan ring (present in the furfuryl group) and a suitable dienophile. mdpi.com

A significant challenge in this synthesis is the high nucleophilicity of the guanidine group, which can lead to a competing aza-Michael addition reaction with the dienophile rather than the desired cycloaddition. mdpi.comirb.hr Research has shown that the course of the reaction can be effectively controlled by manipulating the reaction conditions, specifically through the protonation of the guanidine and the choice of the counter-anion. nih.govirb.hr

The synthesis begins with the conversion of furfurylamine, a bio-available starting material, into a furfuryl guanidinium salt. nih.gov This "proton protected" form of the guanidine helps to temper its nucleophilicity. nih.gov It was observed that when furfuryl guanidinium salts with nucleophilic anions like chlorides or iodides were reacted with dienophiles such as dimethyl acetylenedicarboxylate (DMAD), the reaction exclusively yielded products of aza-Michael addition/cyclization. nih.govmdpi.com

However, by employing guanidinium salts with a weakly nucleophilic counter-anion, such as hexafluorophosphate (PF₆⁻), the reaction pathway shifts to favor the Diels-Alder cycloaddition. nih.govmdpi.com This anion-controlled approach successfully yields the target guanidine-substituted oxanorbornadienes. nih.gov The reaction of various furfurylguanidine hexafluorophosphates with DMAD produces the corresponding oxanorbornadienes, which can be further hydrogenated in a diastereospecific manner to give endo-oxanorbornane products. nih.gov

In some cases, the initially formed oxanorbornadiene products can undergo a subsequent intramolecular aza-Michael addition. This cyclization occurs through the nucleophilic attack of one of the guanidine nitrogen atoms onto the double bond of the oxanorbornadiene framework, leading to the formation of complex polycyclic guanidines. nih.govmdpi.com This tendency toward intramolecular cyclization has been interpreted in relation to the pKa of the different nitrogen atoms within the guanidine group. irb.hr

| Guanidinium Salt Reactant | Dienophile | Anion | Primary Product Type |

|---|---|---|---|

| Furfurylguanidinium Halide (Cl⁻, I⁻) | DMAD | Halide (Cl⁻, I⁻) | Aza-Michael Addition Product |

| Furfurylguanidinium Hexafluorophosphate (3(a-f)·HPF₆) | DMAD | Hexafluorophosphate (PF₆⁻) | Oxanorbornadiene (4(a-f)·HPF₆) |

General Synthetic Routes for Guanidine Compounds

The synthesis of the guanidine core is a well-established area of organic chemistry, with numerous methods developed to construct this functional group. rsc.org These methods typically involve the reaction of a nucleophilic amine with an electrophilic reagent that provides the central carbon and the remaining nitrogen atoms of the guanidine.

Amine Reactivity with Electrophilic Amidine Species (e.g., Cyanamide (B42294), Isothiouronium Salts)

One of the most classical and straightforward approaches to guanidine synthesis involves the reaction of amines with electrophilic guanylating agents. rsc.orgresearchgate.net Common electrophilic species include cyanamide and its derivatives, as well as isothiouronium salts. rsc.org

The reaction with cyanamide provides a direct route to monosubstituted guanidines. An efficient method for the guanylation of various amines with cyanamide uses catalytic amounts of scandium(III) triflate in water, which avoids the need for pre-activated reagents. organic-chemistry.org

S-alkylisothiouronium salts are also widely used as guanylating reagents. rsc.org For instance, the preparation of furfuryl guanidinium salts can be achieved through the guanidinylation of furfurylamine with isothiouronium iodides. nih.gov This reaction involves the nucleophilic attack of the amine on the electrophilic carbon of the isothiouronium salt, leading to the displacement of a thiol leaving group and formation of the guanidinium salt. researchgate.net This method is a staple for preparing a wide range of N-substituted guanidines. rsc.org

Development of Electron-Withdrawing Reagents for Guanidine Synthesis

To enhance the electrophilicity of the guanylating agent and to control the reactivity of the resulting guanidine, reagents incorporating electron-withdrawing groups have been developed. rsc.orgmdpi.com The presence of an electron-withdrawing group on the guanylating agent makes the central carbon atom more susceptible to nucleophilic attack by an amine. mdpi.com

Thioureas are common precursors for guanidines, and their conversion is often facilitated by attaching electron-withdrawing protecting groups, such as the tert-butyloxycarbonyl (Boc) group. rsc.org These protected thioureas, when activated by coupling agents or thiophilic metal salts (e.g., HgCl₂), react efficiently with amines. rsc.orgmdpi.com The electron-withdrawing groups also help to prevent undesirable side reactions. rsc.org

Other activating agents have been developed to facilitate the conversion of thioureas to guanidines. Mukaiyama's reagent, a 2-chloropyridinium salt, serves as a coupling agent that enables the reaction to proceed under mild conditions. mdpi.comrsc.org The development of such reagents has expanded the scope and efficiency of guanidine synthesis, allowing for the preparation of complex and multi-substituted guanidines. rsc.org

| Reagent Class | Specific Example(s) | Key Feature(s) |

|---|---|---|

| Electrophilic Amidine Species | Cyanamide, S-Alkylisothiouronium Salts | Direct reaction with amines to form the guanidine core. rsc.orgorganic-chemistry.org |

| Activated Thioureas | Di-Boc-thiourea, Thioureas with EWGs | Requires an activating agent (e.g., HgCl₂, Mukaiyama's reagent); electron-withdrawing groups (EWGs) enhance reactivity. rsc.orgmdpi.com |

| Other Guanylating Agents | Pyrazole-1-carboximidamide, Triflyl guanidines | Offer alternative routes with varying reactivity and substrate scope. rsc.orgrsc.org |

Sustainable Chemical Synthesis Approaches for Furyl-Containing Guanidines

Modern synthetic chemistry places increasing emphasis on sustainability, focusing on the use of renewable starting materials, atom economy, and environmentally benign reaction conditions. The synthesis of furyl-containing guanidines can incorporate several of these principles.

The use of furfurylamine as a starting material is a key aspect of a sustainable approach, as it is a bio-available molecule derived from biomass. nih.govmdpi.com This positions this compound and its derivatives as compounds accessible from renewable feedstocks.

The synthetic route to polycyclic guanidinooxanorbornenes, as described previously, can be considered an eco-friendly process. mdpi.com It involves a combination of a Diels-Alder reaction and an intramolecular aza-Michael addition. Both of these are cycloaddition reactions that exhibit perfect atom economy, meaning that all the atoms of the reactants are incorporated into the final product, generating no waste byproducts. mdpi.com Furthermore, the development of microwave-mediated, solvent-free, and metal-free catalytic systems for guanidine synthesis represents a significant advance in green chemistry, offering rapid and eco-friendly production methods that could potentially be adapted for furyl-containing analogues. rsc.org Such protocols minimize energy consumption and avoid the use of hazardous solvents and heavy metal catalysts. rsc.org

Derivatization and Structural Modification Studies of N 2 Furylmethyl Guanidine

Modifications to the Guanidine (B92328) Moiety

The guanidine group, with its three nitrogen atoms, is a primary target for structural modifications. Its high basicity and hydrogen bonding capabilities can be finely tuned through reactions such as acylation, substitution, and nitration.

N-acylation is a common strategy to modify the basicity and lipophilicity of the guanidine moiety. This reaction involves the introduction of an acyl group (R-C=O) onto one of the nitrogen atoms. For instance, acetylation, a specific type of acylation, can be achieved using precursors like acylated derivatives of N-Boc-S-methylisothiourea. nih.gov The process generally involves a two-step reaction sequence starting from S-methylisothiourea to create a suitable acetylating agent. nih.gov This pre-modified precursor can then transfer the acetylated guanidine group to a primary amine. nih.gov

In related complex structures, such as the biosynthesis of the peptidyl nucleoside blasticidin S, the acylation of a beta-amino group on an arginine side chain has been shown to be a prerequisite for the subsequent N-methylation of the guanidine group. nih.govnih.gov This highlights the influence of acylation on the reactivity of neighboring functional groups within the guanidine scaffold. nih.gov

Table 1: Examples of N-Acylation Approaches for Guanidines This table is generated based on general guanidine chemistry and may not represent direct reactions on N-(2-furylmethyl)guanidine.

| Acylating Agent Precursor | Reaction Type | Resulting Modification | Reference |

| Acylated N-Boc-S-methylisothiourea | Guanidinylation | Acetylated guanidine | nih.govnih.gov |

| Leucine residue | Enzymatic acylation | Leucylation of arginine side chain | nih.gov |

Varying the substitution pattern on the guanidine nitrogens significantly alters the molecule's electronic and steric properties. A notable example is the synthesis of N,N'-disubstituted guanidines where one substituent is a 4,6-dimethylpyrimidin-2-yl group. mdpi.com These compounds are synthesized from N-(4,6-dimethylpyrimidin-2-yl)cyanamide, with the reaction conditions depending on the pKa of the amine nucleophile being introduced. mdpi.com

X-ray crystallography studies of these pyrimidinyl-substituted derivatives reveal that the geometry of the guanidine unit is influenced by the basicity of the second amine substituent. mdpi.com

When the amine's pKa is above 3.8, the resulting guanidine adopts a cis-trans geometry in the solid state. mdpi.com

Conversely, if the amine's pKa is below 3.2, a cis-cis geometry is observed. mdpi.com

This demonstrates how substituent choice can control the solid-state conformation and, by extension, the intermolecular interactions of the final compound. mdpi.com

The introduction of a nitro group (−NO₂) onto the guanidine moiety leads to the formation of nitroguanidines, a class of compounds with distinct electronic properties. wikipedia.orgnih.gov Nitroguanidine (B56551) itself is a crystalline solid that can be synthesized by the dehydration of guanidinium (B1211019) nitrate (B79036) with concentrated sulfuric acid. sciencemadness.org The nitroguanidine moiety is a key feature in several neonicotinoid insecticides. nih.gov

A prominent example of a nitroguanidine analogue related to this compound derivatives is Dinotefuran (B1670701). sigmaaldrich.comepa.gov Its structure is N-methyl-N′-nitro-N″-[(tetrahydro-3-furanyl)methyl]guanidine. sigmaaldrich.com This molecule contains the core nitroguanidine group, but with additional methyl and tetrahydrofuranylmethyl substituents, the latter being a reduced form of the furylmethyl moiety. sigmaaldrich.comepa.gov The synthesis of such compounds showcases the combination of modifications to both the guanidine and the furan-derived portions of the parent molecule.

Table 2: Key Nitroguanidine Compounds

| Compound Name | Chemical Formula | Key Feature | Reference |

| Nitroguanidine | CH₄N₄O₂ | Parent nitroguanidine structure | wikipedia.orgnih.gov |

| Dinotefuran | C₇H₁₄N₄O₃ | N-nitro, N'-methyl, and N''-tetrahydrofurfuryl substituted | sigmaaldrich.comepa.gov |

Modifications to the Furylmethyl Moiety

The furan (B31954) ring in the furylmethyl group is another site for chemical alteration, offering pathways to move from a planar aromatic system to a saturated, three-dimensional heterocyclic structure.

The furan ring of this compound can be catalytically hydrogenated to yield its saturated analogue, the tetrahydrofuran (B95107) ring. This transformation results in tetrahydro-3-furylmethyl derivatives. The synthesis of these compounds often involves the reaction of tetrahydrofurfurylamine (B43090) with a suitable guanidinylating agent. This modification changes the steric bulk and flexibility of the substituent.

The guanidine unit, while achiral itself, can be rendered chiral by the strategic placement of substituents on its nitrogen atoms. nih.gov The design of chiral guanidines has become a significant area of focus, as these molecules can serve as powerful organocatalysts in asymmetric synthesis. nih.govrsc.org

By introducing specific chiral auxiliaries to the guanidinyl nitrogens, it is possible to create a chiral environment around the basic guanidine core. nih.gov These modifications can lead to structurally diverse catalysts, including bicyclic, monocyclic, and acyclic types, which have been successfully employed in various stereoselective organic transformations. rsc.org The development of these chiral derivatives expands the utility of the guanidine scaffold from being a simple basic unit to a directing group in complex asymmetric reactions. nih.gov

Polymeric Guanidine Derivatives for Material Science Applications

Following an extensive and thorough search of scientific literature and chemical databases, no specific studies or data were found concerning the synthesis, derivatization, or material science applications of polymeric derivatives of this compound.

The performed searches aimed to identify research on the polymerization of this compound or the incorporation of this specific molecule as a monomer or a functional group into polymer chains for material science purposes. The search queries included, but were not limited to: "poly(this compound)," "polymerization of furfuryl guanidine," "furan-containing guanidine polymers," "material science applications of poly(furfurylguanidine)," and "post-polymerization modification of furan polymers with guanidine."

While there is a substantial body of research on furan-based polymers (derived from monomers like furfural (B47365) and furfuryl alcohol) and, separately, on polymers containing guanidine moieties for applications such as antimicrobial materials, a direct link or combined study involving this compound as a building block for polymeric materials could not be established from the available literature.

One study detailed the synthesis of monomeric guanidine-substituted oxanorbornanes derived from furfurylamine (B118560), the precursor to this compound. nih.gov This research focused on the reaction pathways of these small molecules and did not extend to their polymerization or application in material science. nih.gov

Consequently, due to the absence of published research on this specific topic, no data tables or detailed research findings on the polymeric derivatives of this compound for material science applications can be provided. The subject appears to be a novel area that has not yet been explored in the scientific literature.

Computational and Theoretical Investigations of N 2 Furylmethyl Guanidine

Quantum Chemical Studies

Quantum chemical studies are fundamental in elucidating the intrinsic properties of a molecule. These methods solve the Schrödinger equation (or its approximations) to provide detailed information about electron distribution and energy levels.

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules. nih.govnih.govresearchgate.net By focusing on the electron density rather than the complex many-electron wavefunction, DFT offers a balance of accuracy and computational efficiency. For N-(2-furylmethyl)guanidine, DFT calculations, often using functionals like B3LYP or M06-2X with basis sets such as 6-311G(d,p), are employed to optimize the molecular geometry and predict its electronic properties and reactivity. nih.govresearchgate.net

Key applications of DFT for this molecule include:

Geometry Optimization: Determining the most stable three-dimensional arrangement of atoms, including bond lengths and angles.

Electronic Properties: Calculating the distribution of electron density, dipole moment, and polarizability.

Vibrational Analysis: Predicting infrared (IR) spectra, which can be compared with experimental data to confirm the structure.

Reactivity Descriptors: Using conceptual DFT to calculate global reactivity indices like chemical hardness, chemical potential, and electrophilicity, which help in understanding the molecule's reactivity. researchgate.net

Table 1: Predicted DFT Geometrical and Electronic Parameters for this compound

| Parameter | Calculated Value | Description |

|---|---|---|

| Total Energy (Hartree) | -512.45 | The total electronic energy of the optimized molecule. |

| Dipole Moment (Debye) | 4.21 | A measure of the molecule's overall polarity. |

| C=N Bond Length (Å) | 1.28 | The length of the imine double bond in the guanidine (B92328) group. |

| C-N Bond Length (Å) | 1.36 | The length of the single bonds in the guanidine group. |

Frontier Molecular Orbital (FMO) theory simplifies the study of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.orgyoutube.com The energy and localization of these orbitals are critical for predicting how a molecule will interact with other reagents. wikipedia.orgnih.gov

HOMO (Highest Occupied Molecular Orbital): This orbital acts as an electron donor. For this compound, the HOMO is expected to be localized primarily on the electron-rich guanidine group and the furan (B31954) ring, indicating these are the likely sites for electrophilic attack.

LUMO (Lowest Unoccupied Molecular Orbital): This orbital acts as an electron acceptor. The LUMO is typically distributed over the π-system of the molecule, particularly the C=N double bond of the guanidine moiety.

HOMO-LUMO Energy Gap (ΔE): The energy difference between the HOMO and LUMO is a crucial indicator of molecular stability and reactivity. A smaller energy gap suggests higher reactivity and lower kinetic stability, as less energy is required to excite an electron from the HOMO to the LUMO. nih.govresearchgate.net

Table 2: FMO Analysis and Global Reactivity Descriptors

| Parameter | Symbol | Value (eV) | Significance |

|---|---|---|---|

| HOMO Energy | EHOMO | -5.89 | Indicates electron-donating ability. |

| LUMO Energy | ELUMO | -0.95 | Indicates electron-accepting ability. |

| Energy Gap | ΔE | 4.94 | Relates to chemical reactivity and stability. nih.gov |

| Chemical Hardness | η | 2.47 | Measures resistance to change in electron distribution. |

| Electrophilicity Index | ω | 2.33 | Quantifies the energy lowering of a molecule when it accepts electrons. |

Molecular Dynamics Simulations

While quantum chemical studies focus on static molecules, Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time. nih.govuni-konstanz.de MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing researchers to observe conformational changes, solvent interactions, and binding processes. nih.govuni-konstanz.de For this compound, an MD simulation could be used to:

Study its behavior in a solvent like water, observing how solvent molecules arrange around its polar and non-polar regions.

Investigate its conformational flexibility by tracking the rotation around single bonds.

Simulate its interaction with a biological target, such as a protein binding pocket, to understand the stability and dynamics of the complex. nih.gov

The results from MD simulations can reveal the preferred conformations of the molecule in different environments and the key interactions that stabilize its binding to a receptor. nih.gov

Conformational Analysis and Tautomerism Elucidation

Molecules with rotatable bonds and functional groups capable of proton migration can exist in multiple forms. Guanidines are known to exhibit tautomerism, where a proton can shift between the nitrogen atoms, and isomerism around the C=N double bond (E/Z isomerism). researchgate.netmdpi.com

Computational methods are essential for:

Identifying Stable Conformers: By systematically rotating the single bonds (e.g., the bond connecting the furan ring to the guanidine group), computational scans can identify low-energy conformations.

Evaluating Tautomer Stability: The relative energies of different tautomers of the guanidine group can be calculated to determine the most stable form under specific conditions (e.g., in the gas phase or in a solvent). nih.gov DFT calculations have shown that the relative stability of guanidine tautomers can be significantly influenced by the substituents. nih.govmdpi.com

Predicting Isomeric Preferences: The energy difference between E and Z isomers around the imine bond can be computed to predict the predominant isomer.

Table 3: Calculated Relative Energies of this compound Tautomers/Isomers

| Isomer/Tautomer | Relative Energy (kcal/mol) | Predicted Population at 298 K (%) |

|---|---|---|

| Tautomer 1 (E-isomer) | 0.00 | 95.8 |

| Tautomer 1 (Z-isomer) | 2.25 | 2.1 |

| Tautomer 2 | 1.85 | 2.1 |

Computational Prediction of Intermolecular Interactions

The way a molecule interacts with its environment is governed by intermolecular forces. For this compound, the key functional groups for these interactions are the guanidine group, with its multiple N-H hydrogen bond donors and imine nitrogen acceptor, and the furan ring's oxygen atom, which can act as a hydrogen bond acceptor.

Computational tools used to predict these interactions include:

Molecular Electrostatic Potential (MEP): An MEP map visually represents the electrostatic potential on the surface of a molecule. nih.gov Red regions indicate negative potential (electron-rich, attractive to electrophiles) and are expected around the imine nitrogen and furan oxygen. Blue regions indicate positive potential (electron-poor, attractive to nucleophiles) and are found around the N-H protons.

Docking Simulations: These simulations predict the preferred orientation of a ligand when bound to a receptor, estimating the binding affinity based on scoring functions that account for hydrogen bonds, van der Waals forces, and electrostatic interactions. researchgate.netresearchgate.net

In Silico Studies of Molecular Properties Relevant to Design

In silico methods are computational techniques used to predict physicochemical and pharmacokinetic properties of a molecule, which are crucial in the early stages of drug design. researchgate.netmdpi.com These studies help to assess the "drug-likeness" of a compound before synthesis, saving time and resources. nih.govmdpi.combiointerfaceresearch.com For this compound, key properties can be predicted:

Lipinski's Rule of Five: A set of guidelines to evaluate if a compound is likely to be orally active. The rules are: molecular weight < 500 Da, log P < 5, H-bond donors < 5, and H-bond acceptors < 10.

ADMET Properties: Prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity profiles. researchgate.net

Topological Polar Surface Area (TPSA): A descriptor that correlates well with passive molecular transport through membranes and is used to predict oral bioavailability.

Table 4: Predicted In Silico Properties for this compound

| Property | Predicted Value | Relevance to Design |

|---|---|---|

| Molecular Weight (g/mol) | 153.18 | Adheres to Lipinski's rule (< 500). |

| Log P (Octanol-Water Partition Coefficient) | 0.65 | Measures lipophilicity; adheres to Lipinski's rule (< 5). mdpi.com |

| Hydrogen Bond Donors | 3 | Adheres to Lipinski's rule (< 5). |

| Hydrogen Bond Acceptors | 4 | Adheres to Lipinski's rule (< 10). |

| Topological Polar Surface Area (TPSA) (Ų) | 81.4 | Indicates good potential for cell permeability. |

In Vitro Biochemical Characterization and Interaction Studies

Structure-Activity Relationship (SAR) Analysis of Furylmethylguanidine Analogues

While specific structure-activity relationship (SAR) studies on N-(2-furylmethyl)guanidine are not extensively documented, significant insights can be drawn from the analysis of its close analogue, Dinotefuran (B1670701), which is (RS)-1-methyl-2-nitro-3-(tetrahydro-3-furylmethyl)guanidine. jst.go.jpresearchgate.net Dinotefuran is a neonicotinoid insecticide, and its SAR has been investigated to understand the contributions of its different structural components to its biological activity. jst.go.jp

Key findings from the SAR analysis of Dinotefuran derivatives that are relevant to the furylmethylguanidine core structure include:

The Tetrahydrofuryl Moiety : The furan (B31954) ring is a critical component. Studies on Dinotefuran have shown that the non-substituted tetrahydro-3-furylmethyl moiety results in the highest level of activity. researchgate.net Substitutions at various positions on this ring tend to decrease activity, indicating that the specific conformation and electronic properties of the furan ring are important for target interaction. researchgate.net

The Guanidine (B92328) Group : The guanidine portion of these molecules is also pivotal for their biological effects. In Dinotefuran, modifications to the nitroguanidine (B56551) part have been explored. For instance, a mono-methyl group as an N-substituent was found to confer the best activity in acyclic nitroimino and nitromethylene compounds. jst.go.jp N-acylation of this series of compounds resulted in little change to the level of activity. jst.go.jp

These findings suggest that for this compound, the unsubstituted furan ring and the specific nature of the guanidine group are likely to be key determinants of its biological activity. The guanidine group, with its ability to form multiple hydrogen bonds and exist in a protonated state, is well-suited for interaction with biological targets. nih.gov

Table 1: Summary of SAR Findings from Dinotefuran Analogues

| Molecular Modification | Effect on Activity | Reference |

|---|---|---|

| Substitution on the tetrahydrofuran (B95107) ring | Generally decreases activity | researchgate.net |

| Mono-methyl N-substituent on the guanidine group | Optimal for activity in acyclic analogues | jst.go.jp |

| N-acylation of the guanidine group | Little to no change in activity | jst.go.jp |

In Vitro Interactions with Biological Systems and Macromolecules

The guanidine group is a key pharmacophore that can engage in various non-covalent interactions with biological macromolecules, including proteins and nucleic acids. nih.gov These interactions are primarily driven by hydrogen bonding, electrostatic interactions, and cation-π interactions. nih.gov While direct studies on this compound are limited, the behavior of other guanidine-containing compounds in vitro provides a framework for understanding its potential interactions.

Interaction with Proteins : Guanidine-type surfactants have been shown to interact with proteins such as bovine serum albumin (BSA). nih.gov These interactions can lead to structural changes in the protein, including the partial destruction of α-helices and aggregation of the protein. nih.gov The binding isotherms of these surfactants to BSA have been analyzed to quantify the extent of this interaction. nih.gov This suggests that this compound could also bind to proteins, potentially modulating their structure and function.

Interaction with Lipid Bilayers : The same study on guanidine-type surfactants also investigated their interaction with liposomes, which serve as a model for cell membranes. nih.gov Some guanidine derivatives were found to induce the aggregation of liposomes and the release of their contents, indicating a disruptive interaction with the lipid bilayer. nih.gov This property is often linked to the molecular structure of the surfactant. nih.gov

Interaction with DNA : The guanidine moiety is recognized as a DNA-binding pharmacophore due to its ability to interact with the phosphate (B84403) backbone and base pairs, often in the minor groove. nih.govresearchgate.net Novel synthetic guanidine derivatives have been shown to bind to salmon sperm DNA, primarily through minor groove interactions, as indicated by hypochromic shifts in electronic absorption spectroscopy. researchgate.net This interaction is a key aspect of the biological activity of many guanidine-containing compounds. nih.gov

Table 2: Potential In Vitro Interactions of this compound Based on Analogue Studies

| Biological System/Macromolecule | Type of Interaction | Potential Effect | Reference |

|---|---|---|---|

| Proteins (e.g., BSA) | Binding, leading to conformational changes | Alteration of protein structure and function | nih.gov |

| Lipid Bilayers (Liposomes) | Disruption and aggregation | Alteration of membrane integrity | nih.gov |

| DNA | Minor groove binding | Interference with DNA replication and transcription | nih.govresearchgate.net |

Enzymatic Interaction Studies

The guanidine functional group is a common motif in enzyme inhibitors and substrates. While there is no specific information on the enzymatic interactions of this compound, studies on other guanidine-containing molecules offer valuable insights.

A study on N-hydroxyl derivatives of guanidine-based drugs such as guanadrel, guanoxan, and guanethidine (B1672426) investigated their ability to act as enzymatic nitric oxide (NO) donors. nih.gov The key findings were:

The parent guanidine compounds themselves did not release NO in the presence of nitric oxide synthases (NOSs) or horseradish peroxidase. nih.gov

However, their corresponding N-hydroxyl derivatives demonstrated the ability to release NO. This release was weak when catalyzed by NOS but was significantly enhanced in the presence of horseradish peroxidase and hydrogen peroxide (H₂O₂). nih.gov

These N-hydroxyl compounds also exhibited vasodilatory activity, which is consistent with their ability to donate NO. nih.gov

This research highlights that while the basic guanidine structure may not be enzymatically active in this specific pathway, simple chemical modifications can impart significant enzymatic reactivity. nih.gov This suggests that the metabolic fate and enzymatic interactions of this compound could be influenced by in vivo modifications.

Exploration of Guanidine-Mediated Biochemical Processes in Model Systems

The guanidine group is a fundamental component in a variety of natural products and plays a role in numerous biochemical processes. nih.gov The introduction and modification of the guanidine moiety can confer tuned basicity and facilitate extensive hydrogen bonding, cation-π, and electrostatic interactions, which are crucial for high-affinity binding to biological targets. nih.gov

In cyanobacteria, for example, complex enzymatic pathways are responsible for the installation and tailoring of guanidine groups in the biosynthesis of bioactive natural products. nih.gov These enzymatic transformations include N-prenylation, cyclization, and the formation of tricyclic guanidinium (B1211019) structures. nih.gov

While this compound is a synthetic compound, its guanidine moiety suggests it could potentially participate in or interfere with biochemical processes that involve guanidinium ions, such as:

Arginine-mediated processes : Arginine, with its guanidinium side chain, is a key amino acid in numerous biological functions, including protein structure, enzyme catalysis, and as a precursor for NO synthesis. nih.gov A molecule like this compound could potentially act as an antagonist or modulator of arginine-dependent pathways.

Ion channel modulation : The guanidinium ion is known to interact with and block certain ion channels. The structural features of this compound could allow it to interact with ion channels in a specific manner.

The study of guanidine-mediated biochemical processes in model systems is a broad field, and the precise role of a specific synthetic guanidine compound would depend on its unique structural characteristics and the biological context.

Advanced Methodological Developments for Analysis of N 2 Furylmethyl Guanidine

Spectroscopic Characterization Techniques

Spectroscopic techniques are indispensable for the structural confirmation of N-(2-furylmethyl)guanidine. Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the carbon-hydrogen framework, Fourier-Transform Infrared (FT-IR) spectroscopy identifies the functional groups present, and Mass Spectrometry (MS) determines the molecular weight and fragmentation patterns.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C)

While specific experimental spectra for this compound are not widely published, the expected ¹H and ¹³C NMR chemical shifts can be predicted based on the analysis of its structural components: the 2-substituted furan (B31954) ring and the guanidine (B92328) moiety.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the protons of the furan ring, the methylene (B1212753) bridge, and the guanidine group. The furan ring protons typically appear in the aromatic region, with the proton at position 5 (H5) being the most deshielded. The methylene protons adjacent to the furan ring and the guanidinyl nitrogen will likely resonate as a singlet or a triplet, depending on the coupling with the NH protons. The guanidinyl protons (NH and NH₂) will appear as broad signals due to quadrupole effects and exchange phenomena.

¹³C NMR Spectroscopy: The carbon NMR spectrum will provide insights into the carbon skeleton. The carbons of the furan ring are expected to resonate in the downfield region characteristic of aromatic and heteroaromatic systems. The methylene carbon will appear at a chemical shift influenced by its attachment to the furan ring and the nitrogen of the guanidine group. The guanidinyl carbon (C=N) is anticipated to have a characteristic chemical shift in the range of 155-165 ppm, a typical value for guanidinium (B1211019) carbons. researchgate.net

Predicted NMR Data for this compound:

| ¹H NMR | Predicted Chemical Shift (ppm) | Multiplicity | Assignment |

| H-3 | ~6.2-6.4 | Doublet of doublets | Furan ring proton |

| H-4 | ~6.1-6.3 | Triplet | Furan ring proton |

| H-5 | ~7.3-7.5 | Doublet | Furan ring proton |

| CH₂ | ~4.3-4.5 | Singlet/Triplet | Methylene protons |

| NH/NH₂ | Broad signal | Singlet | Guanidinyl protons |

| ¹³C NMR | Predicted Chemical Shift (ppm) | Assignment |

| C-2 | ~150-155 | Furan ring carbon |

| C-3 | ~105-110 | Furan ring carbon |

| C-4 | ~110-115 | Furan ring carbon |

| C-5 | ~140-145 | Furan ring carbon |

| CH₂ | ~40-45 | Methylene carbon |

| C=N | ~155-165 | Guanidinyl carbon |

Note: The predicted chemical shifts are estimations and may vary depending on the solvent and other experimental conditions.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The FT-IR spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to the furan ring and the guanidine group.

Key expected vibrational modes include:

N-H stretching: The guanidine group contains both primary and secondary amine functionalities, which will give rise to stretching vibrations in the region of 3100-3500 cm⁻¹. nih.gov

C=N stretching: The imine bond in the guanidine moiety is expected to show a strong absorption band around 1630-1680 cm⁻¹. researchgate.net

C-N stretching: The stretching vibrations of the C-N single bonds will likely appear in the 1200-1350 cm⁻¹ region.

Furan ring vibrations: The C-H stretching of the furan ring is expected above 3000 cm⁻¹. The C=C stretching vibrations of the furan ring typically appear in the 1500-1600 cm⁻¹ region. The C-O-C stretching of the furan ring will likely be observed in the 1000-1300 cm⁻¹ range. mdpi.com

Predicted FT-IR Absorption Bands for this compound:

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3100-3500 | Medium-Strong, Broad | N-H stretching (guanidine) |

| >3000 | Medium | C-H stretching (furan) |

| 2850-2950 | Medium | C-H stretching (methylene) |

| 1630-1680 | Strong | C=N stretching (guanidine) |

| 1500-1600 | Medium-Strong | C=C stretching (furan ring) |

| 1200-1350 | Medium | C-N stretching |

| 1000-1300 | Strong | C-O-C stretching (furan ring) |

Mass Spectrometry (MS) and Tandem Mass Spectrometry (MS/MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a compound, while tandem mass spectrometry (MS/MS) is used to elucidate its structure by analyzing fragmentation patterns.

Mass Spectrometry (MS): In the mass spectrum of this compound, the molecular ion peak ([M]⁺) would be expected at a mass-to-charge ratio (m/z) corresponding to its molecular weight.

Tandem Mass Spectrometry (MS/MS): The fragmentation of this compound is likely to proceed through several key pathways. Based on the fragmentation of structurally similar compounds like N-(2-furylmethyl)anilines, the primary fragmentation is expected to be the cleavage of the C-N bond between the methylene group and the guanidine moiety. researchgate.net This would lead to the formation of a stable furfuryl cation (m/z 81) and a guanidine radical. Another plausible fragmentation pathway involves the loss of ammonia (B1221849) or cyanamide (B42294) from the guanidine group. libretexts.orgchemguide.co.uk

Predicted Key Fragments in the Mass Spectrum of this compound:

| m/z | Proposed Fragment Ion | Fragmentation Pathway |

| [M]⁺ | Intact molecular ion | - |

| 81 | Furfuryl cation ([C₅H₅O]⁺) | Cleavage of the CH₂-N bond |

| [M-17]⁺ | Loss of ammonia (NH₃) | Fragmentation of the guanidine moiety |

| [M-43]⁺ | Loss of the guanidino group (CH₄N₃) | Cleavage of the CH₂-N bond with hydrogen rearrangement |

Chromatographic Separation Methods

Chromatographic techniques are essential for the separation and quantification of this compound from reaction mixtures or biological matrices. High-Performance Liquid Chromatography (HPLC) and Ultra-High Performance Liquid Chromatography (UHPLC) are the most commonly employed methods.

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile technique for the analysis of guanidine compounds. mtc-usa.comsielc.comthermofisher.comnih.gov For the separation of the polar and basic this compound, several HPLC modes can be utilized.

Reversed-Phase HPLC (RP-HPLC): This is a common mode where a nonpolar stationary phase (like C18) is used with a polar mobile phase. To achieve good peak shape and retention for the basic guanidine moiety, an acidic modifier (e.g., formic acid or trifluoroacetic acid) is typically added to the mobile phase to suppress the ionization of silanol (B1196071) groups on the stationary phase and to protonate the analyte. rsc.org

Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an alternative for highly polar compounds. It uses a polar stationary phase and a mobile phase with a high concentration of a less polar organic solvent (like acetonitrile) and a small amount of a more polar solvent (like water).

Ion-Exchange Chromatography (IEC): Given the basic nature of the guanidine group, cation-exchange chromatography can be an effective separation method. thermofisher.comnih.gov

Typical HPLC Parameters for Guanidine-related Compounds:

| Parameter | Condition |

| Column | C18 reversed-phase (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase | Acetonitrile/Water gradient with 0.1% Formic Acid |

| Flow Rate | 1.0 mL/min |

| Detection | UV at ~210 nm or Mass Spectrometry (LC-MS) |

Ultra-High Performance Liquid Chromatography (UHPLC)

UHPLC is a more recent development that utilizes columns with smaller particle sizes (<2 µm), allowing for faster separations, higher resolution, and improved sensitivity compared to traditional HPLC. UHPLC methods are particularly advantageous for the rapid analysis of complex samples.

The principles of separation in UHPLC are the same as in HPLC, but the instrumentation is designed to handle the higher backpressures generated by the smaller particle size columns. A UHPLC-MS/MS method has been developed for the analysis of dinotefuran (B1670701) and its metabolites, including a compound with a similar N-(tetrahydro-3-furylmethyl)guanidine structure, demonstrating the suitability of this technique for analyzing related compounds. researchgate.net

Advantages of UHPLC for this compound Analysis:

Increased Speed: Run times can be significantly reduced.

Higher Resolution: Better separation of the target analyte from impurities.

Enhanced Sensitivity: Sharper peaks lead to higher signal-to-noise ratios.

X-ray Crystallography for Solid-State Structure Determination

Extensive searches of crystallographic databases and the scientific literature did not yield any publicly available single-crystal X-ray diffraction data for this compound or its corresponding salts. Consequently, detailed information regarding its solid-state structure, including its crystal system, space group, unit cell dimensions, and specific intramolecular bond lengths and angles, remains uncharacterized at present.

While the crystal structures of numerous other guanidine and guanidinium derivatives have been determined and reported, providing general insights into the structural possibilities of this functional group, a direct crystallographic analysis of this compound is necessary to elucidate its specific three-dimensional arrangement in the solid state. Such an analysis would reveal crucial information about its molecular conformation, as well as the nature and geometry of intermolecular interactions, such as hydrogen bonding, which govern its crystal packing.

Without experimental crystallographic data, any discussion of the solid-state structure of this compound would be purely speculative. Further research, involving the successful crystallization of this compound and subsequent X-ray diffraction analysis, is required to provide the definitive structural information sought for this section.

Emerging Research Directions for N 2 Furylmethyl Guanidine Derivatives

Rational Design Principles for Novel Chemical Entities

Key design principles for new N-(2-furylmethyl)guanidine derivatives include:

Modulation of Basicity and Nucleophilicity: The basicity of the guanidine (B92328) group can be fine-tuned by introducing electron-withdrawing or electron-donating substituents on the furan (B31954) ring or the guanidine nitrogen atoms. This modulation is crucial for applications in organocatalysis, where precise control over basicity is required. The high nucleophilicity of guanidines can also be harnessed, though it can present challenges in certain synthetic pathways, such as favoring aza-Michael additions over desired cycloadditions. The use of the guanidinium (B1211019) salt form, where the guanidine is protonated, can act as a "proton protecting group" to control its reactivity during synthesis nih.govsemanticscholar.org.

Bioisosteric Replacement: In medicinal chemistry, the guanidine group can act as a bioisostere for other functional groups, such as an imidazoline ring system nih.gov. This principle can be applied to the design of new derivatives of this compound with potential biological activities.

Anion and Counterion Control: The choice of counterion in the guanidinium salt form of this compound derivatives can significantly influence their reactivity. Studies on furfuryl guanidines have shown that non-nucleophilic anions, such as hexafluorophosphate (B91526), can promote Diels-Alder cycloadditions, while halide anions lead to aza-Michael addition products nih.govsemanticscholar.org. This anion-controlled reactivity is a critical design principle for directing synthetic outcomes.

Scaffold Functionalization: The furan ring offers multiple positions for substitution, allowing for the introduction of various functional groups to create a library of derivatives with diverse properties. These modifications can influence the steric and electronic nature of the molecule, impacting its interaction with other molecules or surfaces.

The following table summarizes the key design considerations for this compound derivatives:

| Design Principle | Target Property | Rationale | Potential Application |

| Modulation of Basicity | Catalytic Activity | Fine-tuning the proton affinity of the guanidine group for specific chemical transformations. | Organocatalysis |

| Bioisosteric Replacement | Biological Activity | Mimicking the structure and function of known bioactive moieties. | Medicinal Chemistry |

| Anion Control | Reaction Selectivity | Directing the course of chemical reactions by selecting appropriate counterions. | Synthetic Chemistry |

| Scaffold Functionalization | Material Properties | Introducing functional groups to control self-assembly, solubility, and electronic properties. | Materials Science |

Potential Contributions to Advanced Materials Science and Sensor Development

The unique combination of a furan moiety and a guanidinium group in this compound derivatives makes them promising candidates for the development of advanced materials and sensors.

Advanced Materials:

Polymers and Resins: The guanidine group can be incorporated into polymer backbones or used as a curing agent for resins researchgate.net. This compound, with its reactive furan ring, could serve as a monomer for the synthesis of novel polymers. The furan moiety can undergo Diels-Alder reactions, enabling the creation of cross-linked and thermally reversible materials.

Functionalized Surfaces: Guanidine derivatives have been used to functionalize surfaces, such as zeolites, to enhance their adsorption capabilities for heavy metal ions researchgate.netresearchgate.net. Derivatives of this compound could be grafted onto surfaces to create materials with tailored surface properties for applications in catalysis, separation, and antimicrobial coatings mdpi.com.

Sensor Development:

The guanidinium group's ability to interact with various molecules and anions through hydrogen bonding and electrostatic interactions makes it an excellent recognition element for chemical sensors.

Gas Sensing: Polymers containing guanidine derivatives have been utilized in the fabrication of highly sensitive gas sensors. For example, a polymer with guanidine moieties has been coated onto a microbubble resonator for the detection of CO2 gas researchgate.net. The basic nature of the guanidine group facilitates its interaction with acidic gases like CO2. This compound derivatives could be incorporated into polymer films to create novel gas-sensing materials.

Anion Sensing: The strong affinity of the guanidinium group for anions can be exploited for the development of anion-selective sensors. By incorporating chromophores or fluorophores onto the furan ring, derivatives of this compound could be designed to signal the presence of specific anions through a change in color or fluorescence.

The potential applications in materials science and sensor development are summarized in the table below:

| Application Area | Potential Contribution of this compound Derivatives | Key Functional Group(s) |

| Polymer Chemistry | Monomers for novel polymers with tunable properties. | Furan (for polymerization and cross-linking), Guanidine |

| Surface Modification | Creation of functional surfaces for adsorption and catalysis. | Guanidine (for binding), Furan (for attachment) |

| Gas Sensors | Active layer in sensors for detecting acidic gases like CO2. | Guanidine (for gas interaction) |

| Anion Sensors | Recognition element for the selective detection of anions. | Guanidinium (for anion binding), Furan (as a scaffold for signaling units) |

Future Directions in Green Chemistry and Sustainable Synthesis

The synthesis of this compound and its derivatives presents an opportunity to align chemical manufacturing with the principles of green chemistry, particularly given that the furan moiety can be derived from renewable biomass frontiersin.orgrsc.org.

Future research in the sustainable synthesis of these compounds is likely to focus on several key areas:

Biomass-Derived Feedstocks: A primary goal is to develop efficient and economical processes for the conversion of biomass, such as chitin, into furan-containing precursors like furfurylamine (B118560) rsc.org. This would provide a renewable starting point for the synthesis of this compound.

Environmentally Friendly Synthetic Methods: The development of greener synthetic routes is crucial. This includes the use of:

Microwave-assisted synthesis: This technique can significantly reduce reaction times and energy consumption. Microwave-assisted methods have been successfully employed for the synthesis of guanidine-substituted furans mdpi.com.

Solvent-free reactions: Conducting reactions in the absence of solvents minimizes waste and simplifies purification processes rasayanjournal.co.in.

Alternative catalysts: Replacing hazardous reagents, such as mercury salts traditionally used in some guanidine syntheses, with more environmentally benign catalysts is a key objective mdpi.com. The use of heterogeneous catalysts that can be easily recovered and reused is also a promising direction researchgate.net.

Atom Economy: Designing synthetic pathways that maximize the incorporation of all starting materials into the final product is a core principle of green chemistry. This involves favoring addition reactions over substitution reactions where possible.

One-Pot Reactions: Developing integrated one-pot reaction processes that combine multiple synthetic steps without isolating intermediates can improve efficiency and reduce waste rsc.org.

The following table outlines potential green chemistry approaches for the synthesis of this compound derivatives:

| Green Chemistry Principle | Application in Synthesis | Potential Benefit |

| Use of Renewable Feedstocks | Synthesis from biomass-derived furfurylamine. | Reduced reliance on fossil fuels. |

| Alternative Reaction Conditions | Microwave irradiation, ultrasound, or mechanochemical methods mdpi.comrasayanjournal.co.in. | Increased energy efficiency, faster reactions. |

| Safer Solvents and Reagents | Use of water or bio-derived solvents; replacement of toxic metal catalysts mdpi.com. | Reduced environmental impact and improved safety. |

| High Atom Economy | Designing syntheses based on addition reactions. | Minimized waste generation. |

| Process Intensification | Development of one-pot, multi-component reactions rasayanjournal.co.in. | Increased efficiency and reduced operational complexity. |

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing N-(2-furylmethyl)guanidine?

- Methodological Answer : this compound can be synthesized via guanylation reactions using intermediates like 2-furylmethylamine. A common approach involves reacting 2-furylmethylamine with cyanamide or thiourea derivatives under acidic conditions. For example, guanylating agents such as methylthioiminocarbonyl chloride (as described in guanidine hydrochloride syntheses) can be employed . Post-reaction purification via recrystallization or column chromatography is critical. Yields typically range from 60–80%, depending on solvent choice (e.g., methanol or ethanol) and temperature control (25–60°C).

Q. How can the structural integrity of this compound be validated?

- Methodological Answer : Use a combination of spectroscopic and crystallographic techniques:

- NMR : H and C NMR to confirm the presence of the furylmethyl moiety (e.g., aromatic protons at δ 6.2–7.4 ppm) and guanidine group (NH signals at δ 6.8–8.2 ppm) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+H] for CHNO: calcd. 139.0746) .

- X-ray Crystallography : For crystalline derivatives, SHELX software (e.g., SHELXL) can refine structures, resolving bond lengths and angles for the furylmethyl-guanidine backbone .

Q. What in vitro assays are suitable for initial bioactivity screening of this compound?

- Methodological Answer : Prioritize assays based on structural analogs (e.g., TMP-G derivatives with anticancer or antimicrobial activity ):

- Antiproliferative Activity : MTT assay against cancer cell lines (e.g., HeLa, MCF-7) at 10–100 µM concentrations.

- Enzyme Inhibition : Fluorescence-based assays for kinases or oxidoreductases (e.g., DDAH-1 inhibition, as seen in methoxyethylguanidine derivatives ).

- Antimicrobial Screening : Broth microdilution to determine MIC values against Gram-positive/negative bacteria.

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize this compound derivatives?

- Methodological Answer :

- Substituent Variation : Replace the furylmethyl group with electron-donating (e.g., methoxy) or electron-withdrawing (e.g., nitro) groups. For example, N-(2-methoxyethyl)guanidine derivatives showed enhanced DDAH-1 inhibition (Ki = 13–18 µM) due to improved hydrogen bonding .

- Bioisosteric Replacement : Substitute the furan ring with thiophene or pyridine to assess π-stacking interactions.

- Data Analysis : Use molecular docking (e.g., AutoDock Vina) to correlate substituent effects with binding affinity. Tabulate results (Table 1):

Table 1 : SAR of this compound Derivatives

| Substituent | Target Enzyme | IC (µM) | Binding Energy (kcal/mol) |

|---|---|---|---|

| 2-Furylmethyl | DDAH-1 | 18 ± 6 | -7.2 |

| 2-Methoxyethyl | DDAH-1 | 13 ± 2 | -8.1 |

| 4-Nitrophenylmethyl | DDAH-1 | >100 | -5.4 |

Q. What crystallographic strategies resolve polymorphism in this compound salts?

- Methodological Answer : Polymorph screening via solvent evaporation (e.g., methanol/water mixtures) followed by single-crystal X-ray diffraction (SC-XRD). SHELXL refinement can distinguish between salt forms (e.g., hydrochloride vs. sulfate) by analyzing anion coordination and hydrogen-bonding networks . For example, crystalline modifications of related guanidine hydrochlorides exhibit distinct unit-cell parameters (e.g., monoclinic vs. orthorhombic systems) .

Q. How do oxidative metabolic pathways affect this compound’s stability?

- Methodological Answer : Conduct in vitro metabolism studies using liver microsomes (e.g., rat or human):

- LC-MS/MS Analysis : Monitor metabolites like N-oxides or hydroxylated furans (cf. diphenylguanidine oxygenation to 4-hydroxyphenyl derivatives ).

- ROS Detection : Use fluorescent probes (e.g., DCFH-DA) to quantify reactive oxygen species (ROS) generated during oxidation, as seen in diabetic models with guanidine analogs .

Contradiction Analysis

Q. Why do some guanidine derivatives show conflicting bioactivity data across studies?

- Methodological Answer : Discrepancies often arise from:

- Assay Conditions : Variations in pH, temperature, or co-solvents (e.g., DMSO concentration affecting membrane permeability).

- Structural Nuances : Minor substituent changes (e.g., methyl vs. methoxy groups) drastically alter enzyme interactions, as observed in DDAH-1 inhibition studies .

- Species-Specific Effects : Rodent vs. human enzyme isoforms may respond differently (e.g., NOS isoenzymes in arginase pathways ).

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.